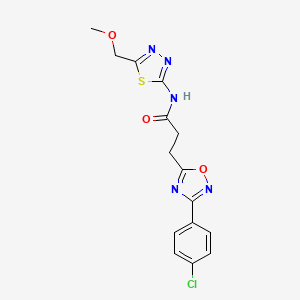
2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide, also known as PTAA, is a synthetic compound that has been the focus of scientific research due to its potential applications in medicine and biotechnology.
Mécanisme D'action
The mechanism of action of 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide is not fully understood, but it is believed to involve the interaction of the compound with various biomolecules, such as proteins and nucleic acids. 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to bind to DNA and RNA, and it is believed that this interaction may be responsible for its ability to selectively target cancer cells.
Biochemical and Physiological Effects:
2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been shown to have several biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and inhibit cell proliferation. 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide is its ability to selectively target cancer cells, which makes it a promising candidate for the development of targeted cancer therapies. However, 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has several limitations, including its low solubility in aqueous solutions and its potential toxicity.
Orientations Futures
There are several potential future directions for research involving 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide, including the development of new drug delivery systems, the investigation of its potential use in the treatment of inflammatory diseases, and the development of new fluorescent probes for the detection of various biomolecules. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide and to identify any potential side effects or toxicity.
Méthodes De Synthèse
2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide can be synthesized using a multi-step process that involves the reaction of various reagents under controlled conditions. The synthesis method typically involves the use of organic solvents, such as dichloromethane and ethanol, and reagents, such as p-toluidine, 4-methoxybenzaldehyde, and acetic anhydride. The reaction process is typically carried out under reflux conditions, with the final product purified using column chromatography.
Applications De Recherche Scientifique
2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has been the subject of several scientific studies due to its potential applications in medicine and biotechnology. One of the most promising areas of research involves the use of 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids. 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide has also been investigated for its potential use as a drug delivery system, due to its ability to selectively target cancer cells and release drugs in a controlled manner.
Propriétés
IUPAC Name |
2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-11-18(12-8-16)25-22(28)15-30-21-6-4-3-5-20(21)24-26-23(27-31-24)17-9-13-19(29-2)14-10-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYODDCJNLJBHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)

![N-benzyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7687265.png)









